molecular formula C13H19N3O B1379565 3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one CAS No. 1523644-50-9

3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one

Cat. No. B1379565
M. Wt: 233.31 g/mol
InChI Key: AIZDMGFKLGDLSK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one” is not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one” are not explicitly mentioned in the available resources .

Scientific Research Applications

Simple Method for the Synthesis of 3-(Pyrrolidin-1-yl)piperidine A novel method for the synthesis of 3-(Pyrrolidin-1-yl)piperidine, which is crucial in medicinal chemistry, is proposed. This method involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, offering an efficient alternative for large-scale production (Smaliy et al., 2011).

Preparation of β-Hydroxy-α-Amino Acid The β-hydroxy-α-amino acid, a key intermediate in the synthesis of certain developmental drug candidates, is synthesized using two d-threonine aldolase enzymes. The process includes efficient recombinant E. coli fermentation and benefits from the significant stability enhancement of enzymes by divalent cations. The product crystallizes directly from the reaction mixture, offering purity and high yield (Goldberg et al., 2015).

Complexation to Cadmium(II) of a Tetradentate Ligand The complexation of a tetradentate ligand formed from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine to cadmium(II) is studied. The complex exhibits a distorted octahedral geometry and includes several hydrogen bonds in its crystal structure, offering insights into ligand-metal interactions (Hakimi et al., 2013).

Chemical Activation of Piperidine Piperidine's reactivity and interaction in a glucose/lysine model system are explored. Piperidine forms reactive compounds through aldol addition reactions and can generate eneamine moieties capable of nucleophilic attack, revealing its potential in forming complex organic compounds (Nikolov & Yaylayan, 2010).

Three-Component Synthesis of Pyridine Derivatives A novel pyridine derivative is synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine. This synthesis method provides insights into the creation of complex molecules using a three-component reaction at room temperature, highlighting its potential for drug development and chemical research (Feng, 2011).

properties

IUPAC Name

3-amino-1-(2-pyridin-3-ylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-7-6-13(17)16-9-2-1-5-12(16)11-4-3-8-15-10-11/h3-4,8,10,12H,1-2,5-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZDMGFKLGDLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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